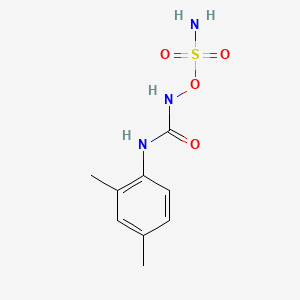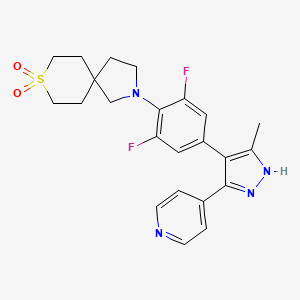
Cyanine 3.5 chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine 3.5 chloride is a red fluorescent dye belonging to the cyanine dye family. It is known for its ability to label amino groups in peptides, proteins, and oligonucleotides. The compound has an excitation wavelength of 591 nm and an emission wavelength of 604 nm . Cyanine dyes are widely used in various scientific fields due to their high fluorescence intensity and broad spectral range.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanine 3.5 chloride can be synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically involves the use of heterocyclic compounds and a counter anion to stabilize the structure . The reaction conditions often include specific temperatures and solvents to ensure the proper formation of the dye.
Industrial Production Methods
In industrial settings, the production of cyanine dyes, including this compound, involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions and monitor the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyanine 3.5 chloride undergoes various chemical reactions, including:
Substitution Reactions: The dye can react with amino groups in peptides, proteins, and oligonucleotides, forming stable covalent bonds.
Oxidation and Reduction: Cyanine dyes can undergo redox reactions, which may affect their fluorescence properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Amino-Group Containing Compounds: These are essential for the labeling process.
Major Products Formed
The primary products formed from the reactions of this compound are labeled peptides, proteins, and oligonucleotides. These labeled compounds are used in various scientific applications, including imaging and diagnostics .
Scientific Research Applications
Cyanine 3.5 chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical assays and experiments.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Utilized in diagnostic imaging, including tumor imaging and imaging-guided surgery.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of Cyanine 3.5 chloride involves its ability to form covalent bonds with amino groups in biomolecules. This labeling process enhances the fluorescence properties of the biomolecules, making them suitable for imaging and diagnostic applications . The molecular targets include peptides, proteins, and oligonucleotides, and the pathways involved are primarily related to fluorescence resonance energy transfer (FRET) and other fluorescence-based mechanisms .
Comparison with Similar Compounds
Similar Compounds
Cyanine 3.5 chloride is part of the broader cyanine dye family, which includes compounds like:
Cyanine 3 (Cy3): Another red fluorescent dye with similar properties but different spectral characteristics.
Cyanine 5 (Cy5): A dye with a longer wavelength, used for different imaging applications.
Cyanine 7 (Cy7): A near-infrared dye used for deep tissue imaging.
Uniqueness
This compound is unique due to its specific excitation and emission wavelengths, making it suitable for certain imaging applications where other dyes may not be as effective. Its ability to form stable covalent bonds with amino groups also sets it apart from other fluorescent dyes .
Properties
Molecular Formula |
C42H44ClN3O4 |
|---|---|
Molecular Weight |
690.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoate;chloride |
InChI |
InChI=1S/C42H44N3O4.ClH/c1-41(2)34(43(5)32-23-21-28-14-8-10-16-30(28)39(32)41)18-13-19-35-42(3,4)40-31-17-11-9-15-29(31)22-24-33(40)44(35)27-12-6-7-20-38(48)49-45-36(46)25-26-37(45)47;/h8-11,13-19,21-24H,6-7,12,20,25-27H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
OMCXFDHJRPGVBF-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)

![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)

![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)



phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)
![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)
